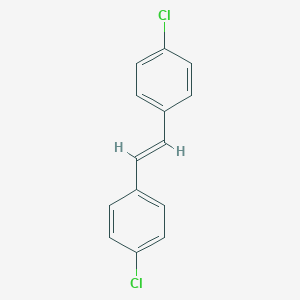

4,4'-Dichloro-trans-stilbene

描述

4,4’-Dichloro-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features two chlorine atoms substituted at the para positions of the phenyl rings. It is known for its applications in various fields, including material science and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dichloro-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 4,4’-Dichloro-trans-stilbene typically involves large-scale Wittig or Heck reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or dimethylformamide and bases such as potassium carbonate.

化学反应分析

Types of Reactions: 4,4’-Dichloro-trans-stilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding stilbene oxides.

Reduction: Reduction reactions can convert it into the corresponding dihydrostilbene.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Dihydrostilbene derivatives.

Substitution: Various substituted stilbenes depending on the nucleophile used.

科学研究应用

Anticancer Activity

DCTS has been investigated for its potential anticancer properties. Studies indicate that stilbene derivatives, including DCTS, exhibit significant antiproliferative effects on various cancer cell lines. For instance, DCTS analogs have shown enhanced cytotoxicity against breast cancer cells (MCF-7) compared to resveratrol, suggesting a promising avenue for cancer therapeutics .

Photochemical Properties

The stilbene structure is known for its unique photochemical behavior, including trans-cis isomerization. DCTS can serve as a model compound for studying photoisomerization processes, which are critical in developing smart materials and molecular switches . Its ability to undergo reversible isomerization makes it valuable in applications requiring light-responsive materials.

Material Science

DCTS has potential applications in the development of advanced materials due to its fluorescence properties and thermal stability. It can be utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices where efficient light emission is crucial .

Biological Studies

Research has shown that DCTS and its derivatives can modulate various biological pathways, including those involved in apoptosis and cell cycle regulation. The compound has been linked to increased levels of tumor suppressor proteins such as p53 and p21, indicating its role in cell cycle arrest and potential use as a chemopreventive agent .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of DCTS on Lewis Lung Carcinoma (LLC) growth in murine models. Results demonstrated that DCTS significantly inhibited tumor growth through mechanisms involving apoptosis and modulation of the tumor microenvironment, achieving over 90% tumor inhibition .

Case Study 2: Photophysical Characterization

Research utilizing liquid crystal NMR spectroscopy revealed that DCTS adopts non-planar conformations in solution, impacting its photophysical properties. This characteristic is essential for understanding its behavior in photochemical applications .

作用机制

The mechanism of action of 4,4’-Dichloro-trans-stilbene involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and metastasis.

相似化合物的比较

Resveratrol: A well-known stilbene with antioxidant and anticancer properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability.

4,4’-Dihydroxy-trans-stilbene: Another stilbene derivative with significant biological activities.

Uniqueness: 4,4’-Dichloro-trans-stilbene is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to other stilbenes, it may exhibit different pharmacokinetic properties and molecular interactions, making it a valuable compound for specific applications in research and industry.

生物活性

4,4'-Dichloro-trans-stilbene (DCS) is a synthetic compound derived from the stilbene family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H10Cl2

- Molecular Weight : 249.1352 g/mol

- Structure : DCS features a trans configuration with two chlorine substituents at the 4 and 4' positions of the stilbene backbone.

Biological Activity Overview

DCS exhibits a range of biological activities, particularly in the context of cancer research. The following sections detail its cytotoxicity, antiproliferative effects, and mechanisms of action.

Cytotoxicity and Antiproliferative Effects

-

Cytotoxicity in Mammalian Cells :

- DCS has been evaluated for its cytotoxic effects on various cell lines, including human breast cancer (MCF-7) and mouse fibroblasts (BALB/c 3T3). Studies indicate that DCS significantly inhibits cell proliferation compared to resveratrol, a natural analog with known health benefits .

- Table 1: Comparative Cytotoxicity of DCS and Resveratrol

Compound IC50 (µM) Cell Line This compound 5.24 MCF-7 Resveratrol 12.5 MCF-7 -

Mechanism of Action :

- DCS induces cell cycle arrest primarily in the G1 phase, leading to increased levels of p21 and p53 proteins, which are crucial for regulating the cell cycle and apoptosis . This is in contrast to resveratrol, which affects the G1/S transition.

- The compound also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis. This inhibition correlates with reduced adhesion to extracellular matrix components .

Inhibition of Cancer Cell Transformation

Research has demonstrated that DCS effectively suppresses chemical-induced transformation in fibroblast models. The compound's ability to inhibit anchorage-dependent and independent growth suggests its potential as an anticancer agent .

Case Studies

-

Study on MCF-7 Cells :

- A study focused on the effects of DCS on MCF-7 cells revealed that it not only inhibited proliferation but also reduced migration and invasion capabilities. The study reported a significant decrease in E-cadherin expression, indicating altered adhesion properties that may contribute to reduced metastatic potential .

-

In Vivo Studies :

- Although most studies have been conducted in vitro, preliminary in vivo studies suggest promising results regarding the safety and efficacy of DCS as a therapeutic agent against tumors. Further research is required to evaluate its pharmacokinetics and long-term effects.

属性

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main finding of the research paper "The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy"?

A1: The research paper investigated the stable conformations of 4,4'-Dichloro-trans-stilbene in solution using liquid crystal NMR spectroscopy. While the abstract doesn't provide specific results, it indicates that the study aimed to determine the preferred three-dimensional shape of the molecule in a liquid crystal environment. [] This type of information is crucial for understanding how the molecule might interact with other molecules and could be relevant for potential applications in materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。